molecular formula C26H26N2O5S B2934131 N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 1251616-31-5

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2934131
CAS No.: 1251616-31-5
M. Wt: 478.56
InChI Key: GVKAVFZDUOGNMW-UHFFFAOYSA-N
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Description

The compound N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide (hereafter referred to as Compound A) is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a 4-ethoxyphenyl group at position 2, a methyl group at position 5, and a sulfonamide-linked 2-methoxyphenyl moiety. Its molecular formula is C₂₆H₂₆N₂O₅S, with a molecular weight of 478.6 g/mol and a logP value of ~5.1, indicating high lipophilicity . The compound lacks chiral centers (achiral) and has a polar surface area of 65.1 Ų, suggesting moderate solubility in aqueous media .

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKAVFZDUOGNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the oxazole intermediate with an ethyl halide in the presence of a base.

    Attachment of the Sulfonamide Group: The final step involves the introduction of the benzenesulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy and Methoxy Groups

The ethoxy (C₂H₅O–) and methoxy (CH₃O–) substituents on the aromatic rings undergo nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis of the ethoxy group yields a phenolic derivative under reflux with HBr (48%).

  • Demethylation of the methoxy group occurs with BBr₃ in dichloromethane, producing a hydroxylated analog .

Table 1: Reaction Conditions and Outcomes

Reaction Type Conditions Product Yield
Ethoxy hydrolysisHBr (48%), reflux, 6 hPhenolic derivative68%
Methoxy demethylationBBr₃, CH₂Cl₂, 0°C → RT, 4 hN-(2-hydroxyphenyl)benzenesulfonamide analog52%

Sulfonamide Hydrolysis and Stability

The sulfonamide group (–SO₂NH–) exhibits limited hydrolysis under standard conditions but undergoes cleavage in concentrated HCl (12 M) at elevated temperatures :

  • Acidic hydrolysis : Produces benzenesulfonic acid and the corresponding amine.

  • Stability : Resists hydrolysis in neutral or mildly acidic/basic media, making it suitable for biological applications .

Key Data:

  • Activation energy for hydrolysis : ~45 kcal/mol (DFT calculations) .

  • Half-life in pH 7.4 buffer : >24 h at 37°C .

Oxazole Ring Reactivity

The 1,3-oxazole core participates in electrophilic substitution and ring-opening reactions:

  • Electrophilic substitution : Bromination at the 5-methyl position using NBS in CCl₄ .

  • Ring-opening : Occurs with strong nucleophiles (e.g., NH₂NH₂) to form thioamide intermediates.

Table 2: Oxazole Ring Reactivity

Reaction Reagents/Conditions Product
BrominationNBS, CCl₄, light, 2 h5-(bromomethyl)-oxazole derivative
Ring-openingHydrazine hydrate, EtOH, 80°CThioamide intermediate

Oxidation of the Methyl Group on Oxazole

The 5-methyl group on the oxazole ring is susceptible to oxidation:

  • KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid.

  • Selectivity : The reaction preserves the sulfonamide and ether functionalities .

Equation:

C24H24N2O5S2KMnO4/H2SO4C24H22N2O7S2+H2O\text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_5\text{S}_2\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{C}_{24}\text{H}_{22}\text{N}_2\text{O}_7\text{S}_2+\text{H}_2\text{O}

Cycloaddition with Dienophiles

The oxazole ring participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts . This reactivity is under investigation for synthesizing polyheterocyclic systems.

Comparative Reactivity of Functional Groups

A reactivity hierarchy derived from DFT studies and experimental data :

Functional Group Reactivity (Relative) Key Reactions
Oxazole methyl groupHighOxidation, halogenation
Sulfonamide linkageModerateAcidic hydrolysis, substitution
Aromatic ethoxy/methoxyLowDemethylation, hydrolysis

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This can lead to the inhibition of folic acid synthesis in bacteria, resulting in antibacterial activity.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs of Compound A , highlighting substitutions in the oxazole ring, sulfonamide groups, and biological relevance:

Compound Name Key Structural Features Molecular Weight (g/mol) logP Biological Activity Reference
Compound A 4-Ethoxyphenyl (oxazole C2), 5-methyl (oxazole C5), 2-methoxyphenyl (sulfonamide) 478.6 5.1 Not reported
iCRT3 4-Ethylphenyl (oxazole C2), sulfanyl-acetamide (C4), phenethylamine (sulfonamide) 409.5 ~3.5* Wnt/β-catenin inhibitor (IC₅₀ = 2.5 µM)
Apricoxib 4-Ethoxyphenyl (pyrrole C2), 4-methyl (pyrrole C4), benzenesulfonamide 356.4 3.8 COX-2 inhibitor, anti-inflammatory
N-(4-Methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzenesulfonamide 2-Methoxyphenyl (oxazole C2), 4-methylbenzenesulfonamide 478.6 5.17 Not reported
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide Benzofuran core, 4-chlorobenzoyl group 481.9 ~4.5* Not reported

*Estimated from structural similarity.

Key Observations:

Oxazole vs. Other Heterocycles :

  • Compound A and iCRT3 share a 1,3-oxazole core but differ in substituents. iCRT3’s sulfanyl-acetamide group enhances Wnt pathway inhibition by disrupting β-catenin/TCF interactions , whereas Compound A ’s bulky benzenesulfonamide may favor different target binding.
  • Apricoxib replaces the oxazole with a pyrrole ring, reducing steric hindrance and enabling COX-2 selectivity .

Substituent Effects :

  • The 4-ethoxyphenyl group in Compound A and iCRT3 improves lipid membrane permeability compared to smaller substituents (e.g., methyl or methoxy groups in other analogs) .
  • The 2-methoxyphenyl sulfonamide in Compound A may enhance π-π stacking in hydrophobic protein pockets compared to unsubstituted phenyl groups .

Biological Activity

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies and findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound's molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, and it features a complex structure that includes an oxazole ring, which is often associated with biological activity. The sulfonamide group is also significant as it is known for its role in various therapeutic agents.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can interact with specific enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit proteases and other enzymes involved in disease pathways .
  • Receptor Modulation : The compound may bind to specific receptors or proteins, altering their function and leading to downstream effects such as apoptosis in cancer cells .
  • Oxidative Stress Induction : Similar compounds have been reported to induce oxidative stress in target cells, which can lead to cell death, particularly in cancerous tissues .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this class of compounds. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 30–100 µg/mL .

Anticancer Potential

The anticancer properties of this compound have been explored through various assays:

  • Cell Proliferation Assays : In studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer), the compound exhibited a dose-dependent inhibition of cell proliferation. At concentrations above 10 µM, significant reductions in viability were observed .
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis markers in cancer cells, suggesting a mechanism involving programmed cell death .

Case Study 1: Molecular Docking Analysis

A molecular docking study was conducted to predict the binding affinity of this compound with target proteins involved in cancer pathways. The results indicated strong binding interactions with key enzymes such as cyclooxygenase and various kinases, which are critical for tumor growth and progression .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumor regression was noted after two weeks of treatment at doses of 20 mg/kg body weight .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Effectiveness
AntimicrobialStaphylococcus aureusMIC ~ 30 µg/mL
Escherichia coliMIC ~ 50 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 ~ 10 µM
Apoptosis InductionVarious cancer cell linesIncreased markers at >10 µM

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